molecular formula C18H22N2O2S B5615893 N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

Cat. No. B5615893
M. Wt: 330.4 g/mol
InChI Key: PLOIJWNCOQTNKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds, including structures similar to the one , typically involves multi-step organic reactions, highlighting practical methods for synthesizing orally active antagonists and employing reactions like Suzuki−Miyaura coupling and amidation for the construction of the core structure (Ikemoto et al., 2005). Novel one-pot synthesis methods have been developed for the construction of tetrahydro-benzo[d][1,5]diazepine derivatives, indicating the versatility of approaches in synthesizing complex heterocycles (Shaabani et al., 2009).

Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography, providing detailed insights into the conformational and configurational aspects of these molecules. For instance, the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides and their structural determination highlights the importance of these techniques in understanding the molecular architecture (Gein et al., 2017).

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future research directions might include the design and development of different thiazole-based heterocyclic scaffolds and their biological activities studies .

properties

IUPAC Name

N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-13-12-23-17(20-13)7-4-9-19-18(21)15-8-10-22-16-6-3-2-5-14(16)11-15/h2-3,5-6,12,15H,4,7-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOIJWNCOQTNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CCCNC(=O)C2CCOC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-Methyl-1,3-thiazol-2-YL)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

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